

Application Notes and Protocols: Boc-2-Abz-OH

Coupling with Primary Amines

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Compound of Interest

Compound Name: Boc-2-Abz-OH

Cat. No.: B558750

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Audience: Researchers, scientists, and drug development professionals.

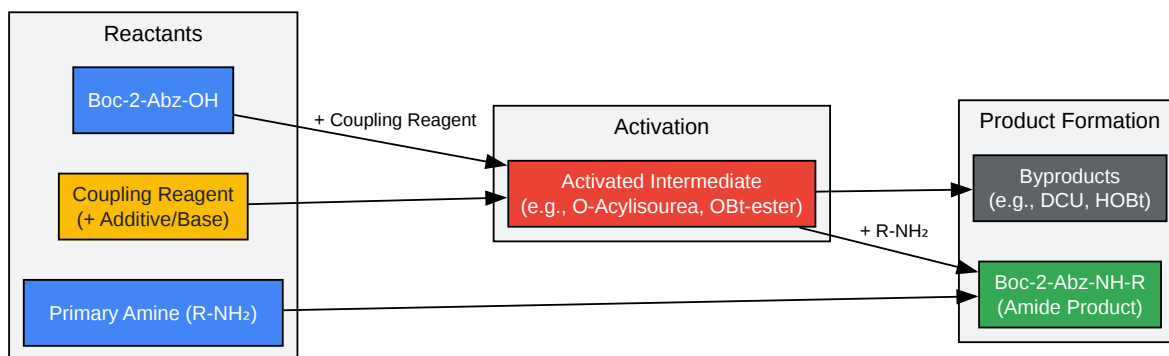
Introduction

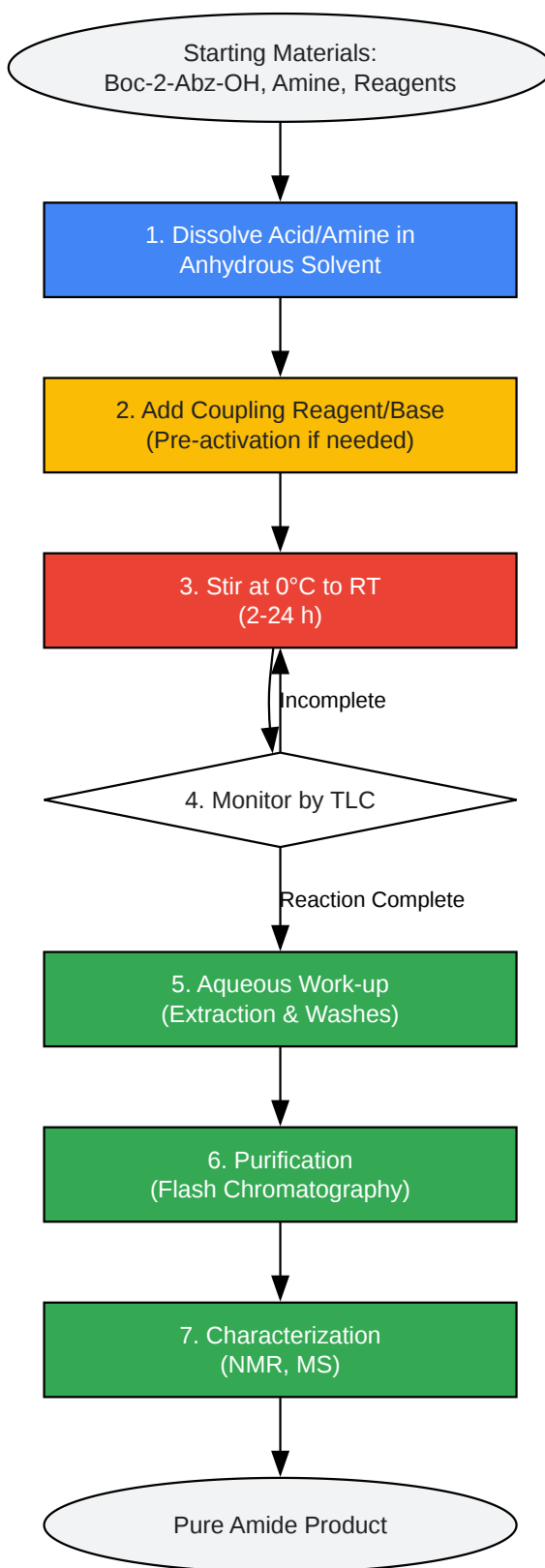
N-Boc-2-aminobenzoic acid (**Boc-2-Abz-OH**) is a crucial building block in medicinal chemistry and drug development.^{[1][2]} Its anthranilic acid scaffold provides a conformationally constrained element valuable in the design of peptidomimetics, bioactive small molecules, and complex molecular probes. The tert-butoxycarbonyl (Boc) protecting group ensures selective reactivity at the carboxylic acid moiety, preventing unwanted side reactions at the amine.^{[3][4]}

The formation of a stable amide bond between the carboxylic acid of **Boc-2-Abz-OH** and a primary amine is a fundamental transformation. This reaction is central to synthesizing a wide range of derivatives for applications in peptide synthesis and the development of novel therapeutics.^{[1][3]} This document provides detailed protocols for common and efficient coupling methods, a comparison of reagents, and quantitative data to guide researchers in achieving high yields and purity.

General Reaction Mechanism

The coupling of a carboxylic acid with an amine to form an amide bond does not occur spontaneously and requires the activation of the carboxyl group. This is achieved by converting the hydroxyl group into a better leaving group using a "coupling reagent." The activated intermediate is then susceptible to nucleophilic attack by the primary amine.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Boc-2-Abz-OH Coupling with Primary Amines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558750#boc-2-abz-oh-coupling-reaction-with-primary-amines]

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